molecular formula C15H13BrN4S B15098228 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole

Cat. No.: B15098228
M. Wt: 361.3 g/mol
InChI Key: DRYNGICJXQOZSN-UHFFFAOYSA-N
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Description

The compound 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole is a trisubstituted 1,2,4-triazole derivative characterized by:

  • 4-Methyl group at position 4 of the triazole ring.
  • 3-Pyridyl substituent at position 5, contributing to π-π stacking interactions in biological systems.
  • (4-Bromophenyl)methylthio group at position 3, introducing steric bulk and lipophilicity due to the brominated aromatic system.

This structural configuration is designed to optimize interactions with biological targets, such as enzymes or receptors, while balancing solubility and metabolic stability. The bromine atom enhances electrophilicity and may influence binding affinity in therapeutic applications .

Properties

Molecular Formula

C15H13BrN4S

Molecular Weight

361.3 g/mol

IUPAC Name

3-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C15H13BrN4S/c1-20-14(12-3-2-8-17-9-12)18-19-15(20)21-10-11-4-6-13(16)7-5-11/h2-9H,10H2,1H3

InChI Key

DRYNGICJXQOZSN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.

    Attachment of the Pyridyl Group: The pyridyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced derivatives with hydrogenated functionalities

    Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group

Scientific Research Applications

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 3

Key analogs differ in the substituent attached to the thioether group at position 3:

Compound Name Substituent at Position 3 Key Properties References
3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole (4-Bromophenyl)methylthio High lipophilicity; potential CNS activity due to bromine’s electron-withdrawing effects
4-Methyl-3-methylthio-5-(3-pyridyl)-1,2,4-triazole Methylthio Lower molecular weight; improved aqueous solubility
3-(4-(4-Bromophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (3-Methylbenzyl)thio Enhanced steric bulk; potential for selective receptor binding
2-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)pyrimidine Methylthio + pyrimidine linkage High acute toxicity (LC50 = 8.29 mg/L)

Key Observations :

  • Toxicity : Methylthio derivatives exhibit higher acute toxicity (LC50 8.29–49.66 mg/L) than brominated analogs, suggesting bromine’s steric effects may mitigate reactivity with off-target biomolecules .

Bis-Triazole Derivatives

  • 4-Methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol ():
    • Contains two triazole rings linked via a thioether group.
    • Exhibits dual binding sites for enhanced antimicrobial activity but higher molecular weight (MW = 348.4 g/mol) compared to the target compound (MW ~370 g/mol) .

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